molecular formula C10H14N4O3 B5188560 2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone

2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone

Cat. No.: B5188560
M. Wt: 238.24 g/mol
InChI Key: PJVFFXWJGVWUIW-UHFFFAOYSA-N
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Description

2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone is a compound that belongs to the class of nitroimidazole derivatives Nitroimidazoles are known for their broad range of biological activities, including antibacterial, antifungal, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone typically involves the reaction of 4-nitroimidazole with piperidine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of the synthesis would involve optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antibacterial and antifungal agent.

    Medicine: Explored for its anticancer properties, particularly in targeting hypoxic tumor cells.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: Another nitroimidazole derivative used primarily as an antibacterial and antiprotozoal agent.

    Tinidazole: Similar to metronidazole, used for treating infections caused by anaerobic bacteria and protozoa.

    Ornidazole: Used for its antibacterial and antiprotozoal properties .

Uniqueness

2-(4-Nitroimidazol-1-yl)-1-piperidin-1-ylethanone is unique due to its specific structure, which combines the nitroimidazole moiety with a piperidine ring. This combination may enhance its biological activity and specificity compared to other nitroimidazole derivatives .

Properties

IUPAC Name

2-(4-nitroimidazol-1-yl)-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O3/c15-10(13-4-2-1-3-5-13)7-12-6-9(11-8-12)14(16)17/h6,8H,1-5,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJVFFXWJGVWUIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(N=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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